molecular formula C13H18O4 B043184 (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester CAS No. 222555-06-8

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Cat. No.: B043184
CAS No.: 222555-06-8
M. Wt: 238.28 g/mol
InChI Key: NEJJCKFYYBEQRQ-LBPRGKRZSA-N
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Description

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is an organic compound with a complex structure that includes an ethoxy group, a hydroxy-phenyl group, and a propionic acid ethyl ester moiety

Mechanism of Action

Target of Action

The primary targets of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester are currently unknown. This compound is a relatively new entity in the field of medicinal chemistry, and extensive research is required to identify its specific targets and their roles .

Mode of Action

It is believed that the compound interacts with its targets in a way that induces changes at the molecular level, potentially influencing cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound are yet to be determined. Given the compound’s structural features, it is plausible that it may interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundIt is known that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: A structurally similar compound with different substituents on the phenyl ring.

    2-Methoxyphenols derivatives: Compounds with similar phenolic structures but different functional groups.

Uniqueness

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJCKFYYBEQRQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431204
Record name Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222555-06-8
Record name Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 222555-06-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Enantiomerically enriched (ee Renantiomer=60%) ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (5.2 g) was dissolved in 30 ml acetone and added to an aqueous 0.1 M phosphate buffer pH 7 (1.0 l). Protease 2A from Aspergillus oryzae (Fluka No: 82463; 0.51 units/mg) (13 g) was added and the mixture was stirred for 3 days at room temperature. The reaction mixture was extracted 4× with 200 ml TBME. After drying of the combined organic phases over Na2SO4and evaporation of the TBME, 4.3 g of ethyl (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate was obtained as an oil (CCE method 2: ee=100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound (a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of the desired product.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester (described in Example 38a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid ethyl ester.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
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(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
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(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
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(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
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(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
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(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Customer
Q & A

Q1: What is the significance of producing (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in the S enantiomer?

A1: The research focuses on the production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1), highlighting its importance as a key building block for synthesizing specific PPARα and -γ agonists. One notable example is Ragaglitazar [NNC 61-0029 ((−)DRF2725)], a drug with potential applications for treating metabolic disorders. The research highlights the development of an enantioselective enzymatic hydrolysis process to produce S-1 with high enantiomeric purity, a crucial aspect for pharmaceutical applications where the desired biological activity often resides in a specific enantiomer. []

Q2: What were the key achievements in developing the biocatalytic process for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid production?

A2: The research outlines a successful multidisciplinary approach combining biotechnology and chemistry to develop a large-scale production method for (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1) from its racemic ethyl ester (rac-2). Key achievements include:

  • Pilot-scale production: Successfully scaling up the optimized process to a 44-kg pilot plant, demonstrating the feasibility of large-scale production. The process achieved yields of 43-48% with high enantiomeric purities (98.4-99.6% ee), signifying its potential for industrial application. []

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